![molecular formula C19H20N2O2S B2432123 2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide CAS No. 922622-29-5](/img/structure/B2432123.png)
2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide
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Overview
Description
The compound “2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide” is a complex organic molecule. It contains a benzothiazole ring, which is a heterocyclic compound with a benzene ring fused to a thiazole ring. Benzothiazoles are known for their wide range of biological activities .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzothiazole ring, an ethoxy group, and an acetamide group attached to a dimethylphenyl group .Chemical Reactions Analysis
Benzothiazoles are known to participate in a variety of chemical reactions. For example, they can act as sensors for cyanide ions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Benzothiazoles are generally stable compounds .Scientific Research Applications
Synthesis and Chemical Properties
- Novel derivatives of N-(5-aryl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-1,2-benzothiazol-2(3H)-yl)acetamide, related to the compound , were synthesized using a carbodiimide condensation process. These compounds were identified through various analytical methods, showing the potential for diverse synthetic pathways and characterizations in the field of organic chemistry (Yu et al., 2014).
- A study explored the photophysical properties of hydrogen bond-associated N-(benzo[d]thiazol-2-yl) acetamides, examining the effect of different substituents on the benzothiazole moiety. This research provides insights into the structural and bonding characteristics of such compounds (Balijapalli et al., 2017).
Potential Biological Activities
- Synthesis and evaluation of 2-(4-aminophenyl)benzothiazole derivatives, including compounds similar to 2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide, revealed potential antitumor activities against various human tumor cell lines. This suggests a possible avenue for exploring anticancer properties of related compounds (Yurttaş et al., 2015).
- Another study synthesized 2-[4,5-dimethyl-1-(phenylamino)-1H-imidazol-2-ylthio]-N-(thiazol-2-yl)acetamide derivatives, showing significant anticancer activity against melanoma-type cell lines. This highlights the therapeutic potential of these compounds in oncology (Duran & Demirayak, 2012).
Photovoltaic and Photophysical Applications
- Research on benzothiazolinone acetamide analogs included spectroscopic and quantum mechanical studies, revealing their potential as photosensitizers in dye-sensitized solar cells (DSSCs). This indicates a novel application in the field of renewable energy and material science (Mary et al., 2020).
Mechanism of Action
Mode of Action
It is known that the compound exhibits luminescent properties . This suggests that it may interact with its targets in a way that influences the emission of light, possibly through energy transfer mechanisms.
Biochemical Pathways
The compound is involved in the process of luminescence, which suggests that it may affect biochemical pathways related to light emission .
Result of Action
The compound has been used as a luminescent material . It exhibits strong emission, low turn-on voltage, and enhanced electroluminescence performance .
Action Environment
The environment can influence the action, efficacy, and stability of the compound. For instance, the compound exhibits green emission in solution and solid film due to the excited state intramolecular proton transfer (ESIPT) characteristic . After coordination with difluoroboron, a significant blue shift and enhanced emission are observed due to restricted conformational changes .
Future Directions
properties
IUPAC Name |
2-(2,4-dimethylphenyl)-N-(4-ethoxy-1,3-benzothiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O2S/c1-4-23-15-6-5-7-16-18(15)21-19(24-16)20-17(22)11-14-9-8-12(2)10-13(14)3/h5-10H,4,11H2,1-3H3,(H,20,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBPZDNGTJTEGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NC(=O)CC3=C(C=C(C=C3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,4-dimethylphenyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide |
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